molecular formula C27H25Cl2N5O2S B2643182 2,4-dichloro-N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393871-16-4

2,4-dichloro-N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2643182
CAS No.: 393871-16-4
M. Wt: 554.49
InChI Key: HWZJMNWAIJZXNZ-UHFFFAOYSA-N
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Description

This 2,4-dichloro-N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a sophisticated chemical entity designed for advanced biochemical research, particularly in the field of targeted protein degradation. The compound's structure integrates a triazole-thioether scaffold, which is known to confer high-affinity binding to specific protein targets, linked to a benzamide moiety that can function as a recognition element. Its primary research application is as a putative PROTAC (Proteolysis Targeting Chimera) molecule or a related bifunctional degrader. In this role, it is engineered to simultaneously bind to a protein of interest (POI) and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism allows researchers to investigate protein function by inducing rapid, post-translational knockdown, offering a significant advantage over traditional small-molecule inhibition or genetic knockout techniques. The compound is a vital tool for probing complex cellular signaling pathways, validating novel drug targets, and studying the consequences of targeted protein loss in disease models, particularly in oncology and neurodegenerative disorders. Its value lies in enabling highly specific and temporally controlled interrogation of protein function, making it indispensable for modern chemical biology and translational research programs.

Properties

IUPAC Name

2,4-dichloro-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25Cl2N5O2S/c1-16-5-4-6-20(11-16)34-24(14-30-26(36)21-10-9-19(28)13-22(21)29)32-33-27(34)37-15-25(35)31-23-12-17(2)7-8-18(23)3/h4-13H,14-15H2,1-3H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZJMNWAIJZXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C)C)CNC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4-dichloro-N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule with potential biological activities that have garnered attention in medicinal chemistry. This article reviews its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action derived from various studies.

  • Molecular Formula : C26H22Cl2N5O2S
  • Molecular Weight : 558.45 g/mol
  • Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The 2,5-dimethylphenyl moiety has been noted for its effectiveness against various strains of bacteria and fungi. For instance:

  • Compounds derived from the N-2,5-dimethylphenylthioureido scaffold have shown activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

Anticancer Properties

The triazole ring present in the compound is known for its role in anticancer activity. Triazole derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells by:

  • Targeting cyclin-dependent kinases (CDKs), leading to cell cycle arrest .

The proposed mechanism of action for this compound includes:

  • Inhibition of Kinases : The compound may bind to the ATP-binding site of CDK enzymes, inhibiting their activity and disrupting cell cycle progression.
  • Induction of Apoptosis : By interfering with signaling pathways, it may promote programmed cell death in malignant cells.

Case Studies

Several studies have explored the biological effects of similar compounds:

StudyFindings
Kopecky et al. (2008)Identified potent CDK inhibitors among triazole derivatives, suggesting potential for cancer therapy .
Recent MDPI Research (2023)Highlighted the antimicrobial efficacy of phenylpropanoids containing similar moieties against resistant strains .

Scientific Research Applications

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Candida albicans0.25 µg/mL

These results highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Cytotoxic Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines:

  • Breast Cancer Cell Lines : Demonstrated significant apoptosis induction.
  • Mechanism : The thioether group enhances apoptotic signaling pathways.

Study on Antifungal Activity

A recent study evaluated the antifungal activity of various triazole derivatives, including this compound, against resistant strains of Candida. Modifications in side chains significantly impacted antifungal efficacy, with this compound showing superior activity compared to standard treatments like fluconazole.

Cytotoxicity Assessment

Research focusing on breast cancer cell lines assessed compounds similar to this target for their ability to induce apoptosis. The presence of the thioether group was found to enhance apoptotic signaling pathways, suggesting that this compound may also induce cell death through similar mechanisms.

Structure-Activity Relationship (SAR)

A comprehensive SAR study revealed that specific substitutions on the triazole ring could dramatically alter biological activity. Compounds with electron-donating groups at certain positions exhibited enhanced antimicrobial properties.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Spectroscopic Data Comparison

Compound IR (C=O, cm⁻¹) ¹H-NMR Key Signals (δ, ppm) MS (m/z)
Target Compound ~1660–1680 7.3–8.1 (Ar-H), 2.5 (CH₃) M⁺ expected ~500–550
Compound 8a () 1679, 1605 2.49 (CH₃), 8.04–8.39 (Ar-H) 415 (M⁺+1)
Compound 8b () 1715, 1617 1.36 (CH₃), 4.35 (CH₂) 444 (M⁺)

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